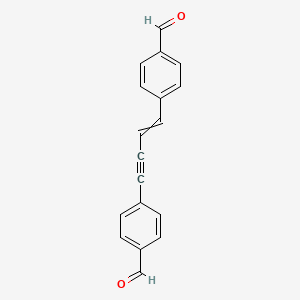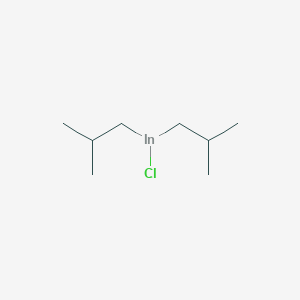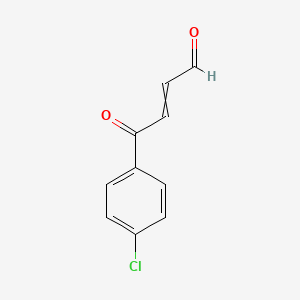
L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation of cysteine residues forms disulfide-linked peptides.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine are used as model compounds to study peptide synthesis and reactions.
Biology
These peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and hormone analogs.
Industry
Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics.
Mecanismo De Acción
The mechanism of action for peptides depends on their specific sequence and structure. They may interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural hormones or inhibit specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosyl-L-histidyl-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine
- L-Tyrosyl-L-histidyl-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine
Uniqueness
L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is unique due to the presence of the N5-(diaminomethylidene) group, which may confer specific binding properties or biological activities.
Propiedades
Número CAS |
652966-67-1 |
|---|---|
Fórmula molecular |
C42H58N12O11 |
Peso molecular |
907.0 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C42H58N12O11/c1-23(56)34(41(64)65)53-38(61)30(18-24-7-3-2-4-8-24)51-39(62)33-10-6-16-54(33)40(63)32(21-55)52-36(59)29(9-5-15-47-42(44)45)49-37(60)31(19-26-20-46-22-48-26)50-35(58)28(43)17-25-11-13-27(57)14-12-25/h2-4,7-8,11-14,20,22-23,28-34,55-57H,5-6,9-10,15-19,21,43H2,1H3,(H,46,48)(H,49,60)(H,50,58)(H,51,62)(H,52,59)(H,53,61)(H,64,65)(H4,44,45,47)/t23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
Clave InChI |
FLYPQNWJEPHAGB-NJFKTYKDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)


![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
![2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12545118.png)
![(2S)-1-{(2R)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}azetidine-2-carboxylic acid](/img/structure/B12545122.png)



![N-[4-[3-(hydroxyamino)-3-oxopropyl]phenyl]-4-phenylbutanamide](/img/structure/B12545147.png)
![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)
